

Stability Characteristics of Sofosbuvir Impurity D: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity D*

Cat. No.: *B1150400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability characteristics of a significant Sofosbuvir degradation product, herein referred to as **Sofosbuvir Impurity D**. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and pathway visualizations to support further investigation and formulation development. The information presented is synthesized from published forced degradation studies of Sofosbuvir.

While the compendial naming of Sofosbuvir impurities can vary, for the purposes of this guide, **Sofosbuvir Impurity D** is identified as the oxidative degradation product with a molecular formula of $C_{22}H_{29}FN_3O_9P$ and a molecular weight of approximately 529.45 g/mol [1]. It is critical to note that forced degradation studies have identified a closely related oxidative degradant with a molecular weight of 527.15 ($C_{22}H_{27}FN_3O_9P$), suggesting a potential for ambiguity in nomenclature across different studies [2]. This guide will focus on the conditions leading to the formation of this specific, well-characterized oxidative impurity.

Summary of Stability and Degradation Profile

Forced degradation studies, conducted in accordance with ICH guidelines, reveal that Sofosbuvir is susceptible to degradation under oxidative, acidic, and basic stress conditions [2] [3]. Conversely, the parent drug demonstrates notable stability under thermal and photolytic stress [2] [3]. **Sofosbuvir Impurity D**, in particular, has been identified as a product of oxidative stress.

The tables below summarize the quantitative data from forced degradation studies that lead to the formation of Sofosbuvir impurities, including the oxidative degradant of interest.

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

Stress Condition	Reagent/Parameters	Duration	Degradation of Sofosbuvir (%)	Oxidative Impurity (Impurity D) Formation (%)	Reference
Oxidative	30% H ₂ O ₂ at 80°C	2 days	Slight	0.79	[2]
Oxidative	3% H ₂ O ₂	7 days	19.02	Not specified	[3]
Acid Hydrolysis	1N HCl at 80°C (reflux)	10 hours	8.66	Not formed	[2]
Acid Hydrolysis	0.1N HCl at 70°C	6 hours	23	Not formed	[3]
Base Hydrolysis	0.5N NaOH at 60°C	24 hours	45.97	Not formed	[2]
Base Hydrolysis	0.1N NaOH at 70°C	10 hours	50	Not formed	[3]
Thermal	50°C	21 days	No degradation	Not formed	[3]
Photolytic	Direct sunlight	21 days	No degradation	Not formed	[3]
Photolytic	254 nm UV light	24 hours	No degradation	Not formed	[2]

Experimental Protocols

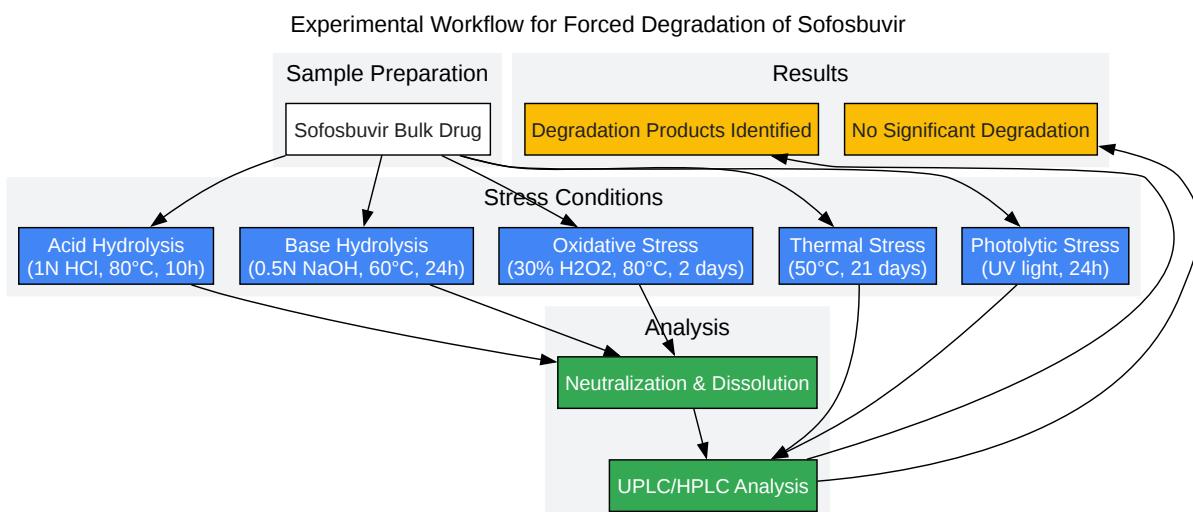
Detailed methodologies for the key experiments that induce the formation of **Sofosbuvir Impurity D** and other related substances are provided below. These protocols are based on published stability-indicating assay methods.

Oxidative Degradation Protocol

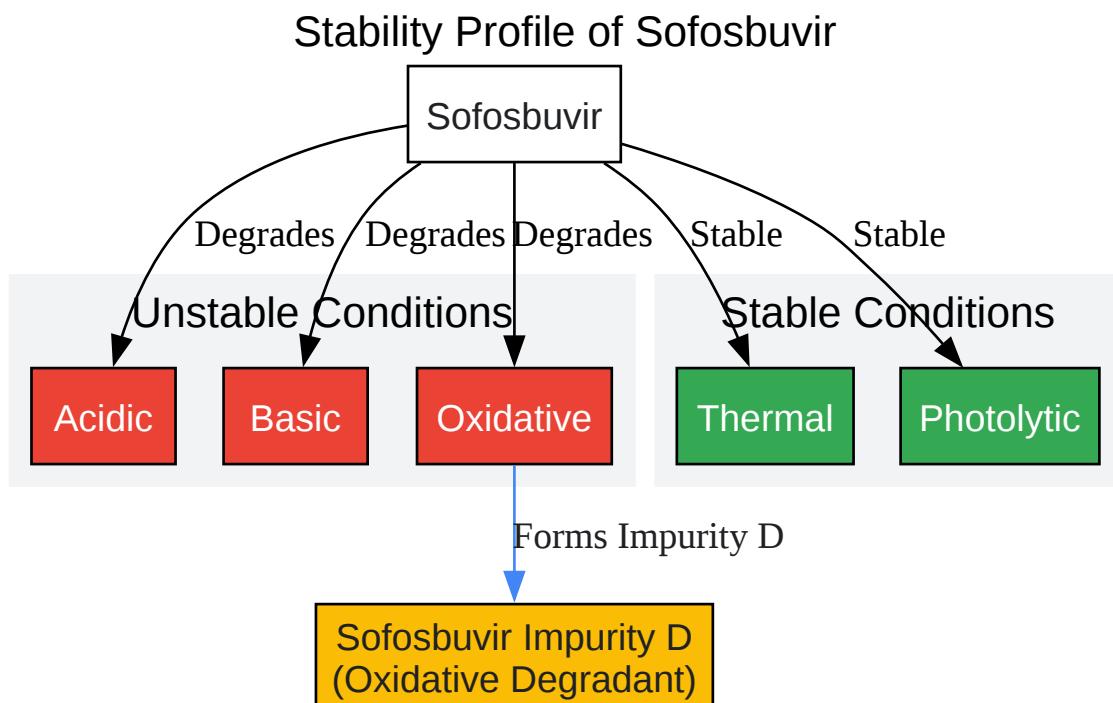
- Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% hydrogen peroxide (H_2O_2)[2].
- Stress Condition: The solution is maintained at 80°C for two days[2].
- Sample Processing: The resulting solution is evaporated to yield a solid residue, which is then redissolved in 5 mL of a 50:50 mobile phase (acetonitrile and 0.1% formic acid buffer) for analysis[2].
- Analysis: The sample is analyzed using a validated stability-indicating UPLC method with PDA detection at 260 nm[2].

Acidic Degradation Protocol

- Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 1N hydrochloric acid (HCl) [2].
- Stress Condition: The solution is refluxed at 80°C for 10 hours[2].
- Sample Processing: The degraded sample is neutralized with an ammonium bicarbonate solution. The neutralized solution is then lyophilized to obtain a crude solid sample, which is subsequently dissolved in 4 mL of a 50:50 mobile phase[2].
- Analysis: The sample is subjected to analysis by a validated UPLC method[2].


Alkaline Degradation Protocol

- Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5N sodium hydroxide (NaOH)[2].
- Stress Condition: The solution is maintained at 60°C for 24 hours[2].


- Sample Processing: The degraded sample is neutralized with HCl solution. The resultant solution is evaporated to obtain a free solid, which is then dissolved in 5 mL of a 50:50 mobile phase[2].
- Analysis: The sample is analyzed using a validated UPLC method[2].

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the logical relationship of Sofosbuvir's stability under various stress conditions.

Caption: Workflow for forced degradation studies of Sofosbuvir.

[Click to download full resolution via product page](#)

Caption: Stability of Sofosbuvir under different stress conditions.

Conclusion

The stability of Sofosbuvir is compromised under oxidative, acidic, and basic conditions, leading to the formation of various degradation products. **Sofosbuvir Impurity D**, an oxidative degradant, is formed under specific oxidative stress conditions. Understanding the formation pathways and stability characteristics of such impurities is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in the research and development of Sofosbuvir-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofosbuvir impurity D | C22H29FN3O9P | CID 125129660 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- To cite this document: BenchChem. [Stability Characteristics of Sofosbuvir Impurity D: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150400#stability-characteristics-of-sofosbuvir-impurity-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com